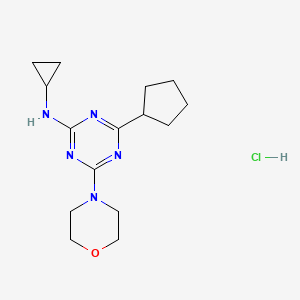
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with a unique structure that includes a benzothiophene ring substituted with chlorine and nitro groups
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- typically involves multiple steps. The starting materials often include 1,2-ethanediamine and 5-chloro-2-nitrobenzo(b)thiophene. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzothiophene ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact molecular pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl-: This compound has a similar structure but with different substituents on the ethanediamine moiety.
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diisopropyl-: Another similar compound with different alkyl groups on the ethanediamine. The uniqueness of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
149338-17-0 |
|---|---|
Formule moléculaire |
C14H18ClN3O2S |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C14H18ClN3O2S/c1-3-17(4-2)8-7-16-13-11-9-10(15)5-6-12(11)21-14(13)18(19)20/h5-6,9,16H,3-4,7-8H2,1-2H3 |
Clé InChI |
WPWKBILUBOXSNL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C(SC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




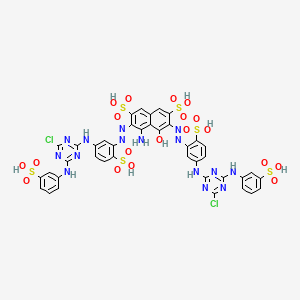
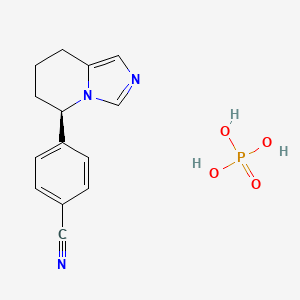

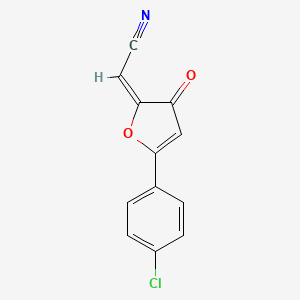

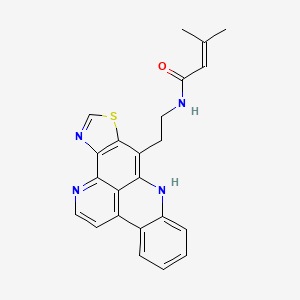
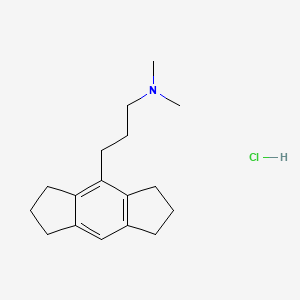
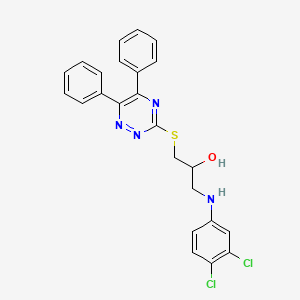


![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)
